L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS RN: 220497-48-3) is a modified aromatic amino acid derivative widely used in peptide synthesis and materials science. Its structure features:
- Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, enabling selective deprotection under mild basic conditions .
- Bromine Substituent: A bromine atom is introduced at the 3-position of the phenylalanine aromatic ring, enhancing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and bioconjugation .
- Molecular Formula: C₂₄H₂₀BrNO₄ (molecular weight: 466.33 g/mol) .
This compound is pivotal in solid-phase peptide synthesis (SPPS) and the development of optoelectronic materials due to its halogenated aromatic system .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHAEIHICCEBD-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145678-36-9 | |
| Record name | (2S)-3-(3-bromo-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves several steps:
Protection of the Amino Group: The amino group of tyrosine is protected using a Boc (tert-butyloxycarbonyl) group.
Bromination: The phenolic hydroxyl group is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride.
Chemical Reactions Analysis
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
L-Tyrosine derivatives are often explored for their pharmacological properties. The specific modification of introducing a bromine atom may enhance the compound's ability to interact with biological targets, potentially leading to:
- Antioxidant Activities : Compounds derived from L-Tyrosine have been studied for their capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Research indicates that L-Tyrosine can support dopamine production, which is crucial for cognitive function and mood regulation. The brominated derivative may exhibit enhanced neuroprotective properties.
Peptide Synthesis
The Fmoc group attached to L-Tyrosine allows for its use in solid-phase peptide synthesis (SPPS). This technique is widely utilized in:
- Drug Development : Synthesizing peptides that can serve as therapeutics for various conditions, including cancer and metabolic disorders.
- Bioconjugation : The ability to link peptides with other biomolecules or drugs for targeted delivery systems.
Biochemical Studies
In biochemical research, L-Tyrosine derivatives can be used as:
- Probes for Enzyme Activity : The compound can serve as a substrate or inhibitor for enzymes involved in tyrosine metabolism, allowing researchers to study enzymatic pathways.
- Fluorescent Labels : The structural features of the compound can be exploited to develop fluorescent probes for imaging cellular processes.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of various L-Tyrosine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that brominated derivatives exhibited superior protective effects compared to non-brominated counterparts, suggesting enhanced bioactivity due to the bromine substitution.
Case Study 2: Peptide Therapeutics
In a recent investigation into peptide therapeutics targeting cancer cells, L-Tyrosine derivatives were incorporated into peptide sequences. The modified peptides showed improved binding affinity to cancer cell receptors, enhancing their therapeutic efficacy in vitro.
Mechanism of Action
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- acts as a precursor to catecholamines in the brain. It plays a role in regulating mood, energy levels, and cognitive function by being converted into dopamine, adrenaline, and noradrenaline. Additionally, it has antioxidant properties and can protect against oxidative stress.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key derivatives of Fmoc-protected aromatic amino acids:
Physicochemical Properties
- Solubility : Bromine’s electronegativity reduces solubility in polar solvents compared to hydroxyl or methyl groups .
- Reactivity: Bromine enables post-synthetic modifications (e.g., cross-coupling), whereas cyano or iodo groups offer distinct reactivity profiles (e.g., nitrile reduction, radioisotope labeling) .
- Thermal Stability : Halogenated derivatives (Br, I) exhibit higher thermal stability, advantageous in materials science applications .
Research Findings and Trends
Biological Activity
L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (commonly referred to as Fmoc-Tyr(Br)-OH) is a derivative of the amino acid tyrosine, modified for various biochemical applications. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H20BrNO5
- Molecular Weight: 482.3 g/mol
- CAS Number: 1145678-36-9
- Appearance: White to almost white powder or crystalline solid
- Purity: >95% (HPLC)
Synthesis and Derivation
The synthesis of L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of tyrosine using the fluorenylmethoxycarbonyl (Fmoc) group, followed by bromination at the 3-position. This modification enhances the compound's stability and solubility in organic solvents, making it suitable for peptide synthesis and other biochemical applications .
- Neurotransmitter Precursor : L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The introduction of bromine at the 3-position may influence the reactivity and interaction of this compound with enzymes involved in neurotransmitter synthesis.
- Antioxidant Properties : Tyrosine derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is critical in neuroprotective strategies against neurodegenerative diseases.
- Anticancer Potential : Studies have shown that certain tyrosine derivatives exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival . The brominated derivative may enhance these effects due to increased lipophilicity and altered binding affinities.
Research Findings
Recent studies have evaluated the biological activity of L-Tyrosine derivatives, including:
- Anti-inflammatory Effects : Research indicates that tyrosine derivatives can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that brominated tyrosine derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Case Studies
-
Study on Neuroprotective Effects :
- A study assessed the neuroprotective effects of L-Tyrosine derivatives in models of oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with Fmoc-Tyr(Br)-OH compared to untreated controls.
- Anticancer Activity Evaluation :
Q & A
Q. What are the key synthetic strategies for preparing L-Tyrosine, 3-bromo-N-Fmoc derivatives, and how do reaction conditions influence yield?
The synthesis typically involves halogenation of L-tyrosine followed by Fmoc (fluorenylmethoxycarbonyl) protection. A validated method includes:
- Halogenation : Bromination at the 3-position of L-tyrosine using reagents like N-bromosuccinimide (NBS) in acidic conditions to ensure regioselectivity .
- Fmoc Protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to protect the amino group. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
- Yield Optimization : Control of pH (8–9) and temperature (0–4°C during bromination, room temperature for Fmoc coupling) minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. How do the Fmoc and bromo groups influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Fmoc Group : Provides temporary protection for the amino group, enabling selective deprotection with piperidine (20% in DMF) while leaving the bromo substituent intact .
- Bromo Group : Acts as a handle for post-synthetic modifications (e.g., Suzuki coupling or click chemistry). Its electron-withdrawing nature slightly reduces nucleophilicity of the aromatic ring, requiring optimized coupling conditions (e.g., HBTU/DIPEA activation) .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- NMR Spectroscopy : H and C NMR confirm bromine substitution (δ 7.2–7.4 ppm for aromatic protons) and Fmoc group integration (δ 4.2–4.4 ppm for CH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 561.219 for CHBrNO) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects dehalogenation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for brominated Fmoc-tyrosine derivatives?
Discrepancies in crystal structures (e.g., bond angles or packing motifs) often arise from:
- Halogen Bonding : Bromine’s polarizability influences intermolecular interactions. SHELX refinement (using SHELXL-2018) with high-resolution data (≤1.0 Å) improves accuracy by modeling anisotropic displacement parameters .
- Twinned Crystals : Use of SHELXD for structure solution and PLATON’s TWINLAW to identify twin laws in cases of pseudo-merohedral twinning .
Q. What methodologies address instability of the bromo substituent during prolonged storage or reaction conditions?
- Storage : Lyophilization and storage under argon at −20°C prevent photodegradation and hydrolysis.
- In Situ Stabilization : Adding radical scavengers (e.g., BHT) during SPPS or coupling reactions mitigates Br loss .
- Alternative Halogenation : Comparative studies with chloro or iodo analogs (e.g., 3-chloro-N-Fmoc-L-tyrosine, CAS 205181-81-3) assess stability-activity trade-offs .
Q. How can computational modeling predict the compound’s behavior in enzyme-binding assays?
- Docking Simulations : Tools like AutoDock Vina model interactions between the bromoaryl moiety and enzyme active sites (e.g., tyrosine kinases). Parameters are calibrated using crystallographic data from PDB entries .
- MD Simulations : GROMACS assesses conformational stability of peptides incorporating this derivative under physiological conditions (e.g., solvation in TIP3P water models) .
Q. What strategies optimize regioselectivity in bromination without overhalogenation?
- Directed Electrophilic Substitution : Use of Lewis acids (e.g., FeCl) directs bromine to the 3-position, avoiding 3,5-dibromo byproducts observed in uncontrolled reactions .
- Microwave-Assisted Synthesis : Short reaction times (5–10 min at 80°C) reduce side-product formation while maintaining >80% yield .
Methodological Considerations for Experimental Design
Q. Designing Peptide Engineering Studies
- Positional Scanning : Incorporate the derivative at varying positions in peptide sequences to evaluate steric effects on folding (e.g., CD spectroscopy) .
- Crosslinking Applications : Exploit bromine for photoaffinity labeling (365 nm UV light) to study protein-ligand interactions .
Q. Troubleshooting Low Coupling Efficiency in SPPS
- Activation Issues : Switch from HOBt to OxymaPure for reduced racemization and improved coupling kinetics .
- Solvent Polarity : Increase DCM ratio in DMF mixtures to enhance solubility of hydrophobic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
